Lipophilicity and CNS Multiparameter Optimization: XLogP3-AA Comparison
2,2-Dimethyl-1-propylpiperazine exhibits an XLogP3-AA of 1.1 [1]. In contrast, unsubstituted piperazine has a logP of approximately -0.7 [2], 1-propylpiperazine has a logP of ~0.57 [3], and 2,2-dimethylpiperazine has a logP of -0.14 [4]. This places the target compound in a more optimal lipophilicity range for blood-brain barrier (BBB) penetration compared to its more polar counterparts [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | 1.1 (XLogP3-AA) |
| Comparator Or Baseline | Piperazine: -0.7; 1-Propylpiperazine: 0.57; 2,2-Dimethylpiperazine: -0.14 |
| Quantified Difference | ΔlogP vs. piperazine: +1.8; vs. 1-propylpiperazine: +0.53; vs. 2,2-dimethylpiperazine: +1.24 |
| Conditions | Computed physicochemical properties (XLogP3, ACD/Labs) |
Why This Matters
The elevated logP of 2,2-Dimethyl-1-propylpiperazine aligns with established CNS drug design principles (optimal logP 1–3 for BBB penetration), offering a strategic advantage in CNS-targeted synthesis over more polar piperazines.
- [1] PubChem. 2,2-Dimethyl-1-propylpiperazine. XLogP3-AA 1.1. View Source
- [2] Wager TT, et al. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. View Source
- [3] ChemBase. 1-Propylpiperazine. LogP 0.57. View Source
- [4] ChemSrc. 2,2-Dimethylpiperazine. LogP -0.14. View Source
